molecular formula C5H10ClNO3 B2447972 Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride CAS No. 1884493-19-9

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride

Cat. No.: B2447972
CAS No.: 1884493-19-9
M. Wt: 167.59
InChI Key: ZVBQFPKSDRNFHN-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride is a valuable chemical building block designed for research and development in life sciences. This compound features a strained four-membered azetidine ring, a structure of high interest in contemporary medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility . The molecule's rigid, three-dimensional nature is particularly advantageous for designing compounds that target the central nervous system (CNS), as it can help fine-tune properties for better blood-brain barrier penetration . The presence of both a hydroxyl group and a methyl ester on the same carbon atom provides multiple handles for synthetic modification, enabling researchers to easily create diverse molecular libraries, including complex spirocyclic scaffolds . As a highly functionalized intermediate, it serves as a key precursor in the synthesis of novel bioactive molecules and is used in bioisosteric replacement strategies to develop new analogs of existing drugs with potentially enhanced efficacy and improved safety profiles . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers can leverage this compound to explore new chemical spaces in organic synthesis and drug discovery.

Properties

IUPAC Name

methyl 3-hydroxyazetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-9-4(7)5(8)2-6-3-5;/h6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBQFPKSDRNFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884493-19-9
Record name methyl 3-hydroxyazetidine-3-carboxylate hydrochloride
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Preparation Methods

Chemical Reactions Analysis

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel drugs, particularly those targeting neurological disorders. For instance, the compound serves as a precursor for synthesizing azetidine derivatives that exhibit pharmacological activity .

Case Study:
A study highlighted the synthesis of azetidine derivatives that showed potential as therapeutic agents against conditions such as autoimmune diseases and cancers. The compounds derived from this compound demonstrated significant biological activity, making them candidates for further drug development .

Biochemical Research

Mechanistic Studies:
Researchers employ this compound to investigate the roles of azetidine derivatives in biological systems. This compound aids in elucidating mechanisms of action for potential therapeutic agents, contributing to our understanding of various biochemical pathways .

Application Example:
In one study, azetidine derivatives were tested for their interaction with specific biological targets, revealing insights into their efficacy and safety profiles. Such studies are crucial for advancing drug discovery and development processes .

Material Science

Innovative Material Development:
The compound is explored for its potential applications in creating new materials with enhanced properties. Researchers investigate its use in developing polymers that exhibit improved stability and reactivity, which are essential for various industrial applications .

Data Table: Properties of Developed Materials

PropertyValue
StabilityHigh
ReactivityEnhanced
Application AreasCoatings, adhesives

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a valuable building block in organic synthesis. Its ability to facilitate the construction of complex molecules is vital for both academic research and industrial applications .

Synthesis Example:
Recent research demonstrated the use of this compound in synthesizing novel heterocyclic amino acid derivatives through efficient synthetic routes involving reactions like the Suzuki–Miyaura cross-coupling .

Analytical Chemistry

Enhancing Detection Techniques:
In analytical chemistry, this compound is utilized to improve detection and quantification methods for other compounds. Its incorporation into analytical techniques enhances the accuracy and reliability of chemical analyses performed in laboratories .

Case Study:
A study utilized this compound in chromatographic techniques to separate and quantify related substances effectively. The results indicated improved sensitivity and specificity compared to traditional methods .

Mechanism of Action

The mechanism of action of methyl 3-hydroxyazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential as a building block for various biologically active molecules. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₉ClN₁O₃
  • Structural Characteristics : The compound features a hydroxyl group, which enhances its reactivity and ability to form hydrogen bonds, influencing its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily in the following areas:

  • Enzyme Inhibition : It serves as a precursor for synthesizing enzyme inhibitors, which can modulate metabolic pathways.
  • Receptor Modulation : The compound has potential as a receptor agonist or antagonist, impacting signaling pathways in cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although comprehensive data are still needed.

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in facilitating these interactions:

  • Enzyme Interaction : The compound may inhibit enzyme activity by occupying the active site or altering enzyme conformation.
  • Receptor Interaction : It can act as an agonist or antagonist, depending on the receptor type involved.

Synthesis and Derivatives

Research indicates that this compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. These synthetic pathways allow for the creation of diverse derivatives with enhanced biological properties:

Derivative Biological Activity Synthesis Method
Methyl azetidine-3-carboxylateModerate enzyme inhibitionNucleophilic substitution
3-methoxyazetidine hydrochlorideEnhanced receptor bindingMethoxylation reaction
3,3-difluoroazetidine hydrochlorideIncreased stability and potencyFluorination reaction

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of azetidine compounds exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound's derivatives were noted for their high intestinal absorption rates, enhancing their potential as therapeutic agents .
  • Enzyme Inhibition Research :
    • Research highlighted the compound's role in inhibiting specific metabolic enzymes, showcasing its potential in treating metabolic disorders. The hydroxyl group was critical in enhancing binding affinity .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds revealed that modifications to the azetidine ring could significantly alter absorption and bioavailability, suggesting avenues for optimizing therapeutic efficacy .

Q & A

Basic: What are the validated synthetic routes for Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves ring-opening of azetidine derivatives followed by carboxylation and esterification. Key steps include protecting the hydroxyl group during carboxylation to prevent side reactions. Optimization can be achieved via factorial design experiments to evaluate parameters like temperature (e.g., 0–30°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., 1–5 mol% of DMAP). Reaction progress should be monitored by TLC or HPLC to identify intermediates and byproducts . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%), as validated by analytical techniques like NMR and LC-MS .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the azetidine ring structure, ester group (δ ~3.7 ppm for methyl ester), and hydroxyl proton (δ ~5.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity and resolve degradation products.
  • X-ray Diffraction : For crystalline batches, single-crystal X-ray analysis verifies stereochemistry and hydrogen bonding of the hydroxyl group .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak ([M+H]+^+ at m/z calculated for C5_5H10_{10}NO3+_3^+Cl^-) .

Basic: How should researchers ensure the stability of this compound during storage?

Methodological Answer:
Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) reveal degradation pathways, such as ester hydrolysis or hydroxyl group oxidation. Store the compound at -20°C in airtight, light-resistant containers under nitrogen to minimize moisture and oxidative degradation. Regular HPLC analysis (e.g., every 3 months) monitors purity, with deviations >2% prompting repurification .

Advanced: How can this compound be utilized in designing enzyme inhibitors?

Methodological Answer:
The azetidine ring’s constrained geometry and hydroxyl group make it a scaffold for targeting enzymes like acetylcholinesterase (AChE) or kinases. For example:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the hydroxyl group and catalytic residues (e.g., AChE’s Ser203).
  • SAR Analysis : Modify the ester group (e.g., replacing methyl with ethyl) and evaluate IC50_{50} shifts in enzymatic assays.
  • In Vitro Validation : Compare inhibition potency against reference standards (e.g., AChE/BChE-IN-3 hydrochloride, IC50_{50} = 0.383 μM for eqBChE) .

Advanced: How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:
Discrepancies in reported solubility (e.g., DMSO vs. water) often arise from pH-dependent ionization. To resolve:

pH-Solubility Profile : Measure solubility across pH 2–8 using shake-flask methods.

Counterion Effects : Compare hydrochloride salt vs. free base solubility in polar solvents.

Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via DSC/TGA to identify polymorphic forms .

Advanced: What in vitro models are suitable for evaluating the biological activity of Methyl 3-hydroxyazetidine-3-carboxylate derivatives?

Methodological Answer:

  • Cell-Based Assays : Use HEK293 or SH-SY5Y cells to assess neuroprotective effects (e.g., via MTT assays under oxidative stress).
  • Membrane Permeability : Perform Caco-2 monolayer studies to predict oral bioavailability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

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